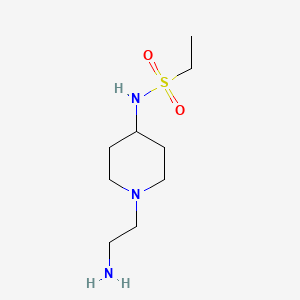
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role as synthetic medicinal blocks .
Méthodes De Préparation
The synthesis of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves multiple steps. Industrial production methods often involve bulk custom synthesis and procurement, ensuring the compound is available for various applications .
Analyse Des Réactions Chimiques
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the aminoethyl group.
Cyclization: The piperidine ring can participate in cyclization reactions to form more complex structures.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a ligand in biochemical studies and can be used to study receptor-ligand interactions.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antiviral, and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes
Mécanisme D'action
The mechanism of action of n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as signal transduction and metabolic regulation .
Comparaison Avec Des Composés Similaires
n-(1-(2-Aminoethyl)piperidin-4-yl)ethanesulfonamide can be compared with other piperidine derivatives:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory effects.
Matrine: Known for its antiviral and anticancer activities.
Berberine: Used for its antimicrobial and antidiabetic properties.
Tetrandine: Exhibits antiproliferative effects on cancer cells.
Each of these compounds shares the piperidine ring structure but differs in their functional groups and biological activities, highlighting the uniqueness of this compound in its specific applications and effects.
Propriétés
Formule moléculaire |
C9H21N3O2S |
|---|---|
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
N-[1-(2-aminoethyl)piperidin-4-yl]ethanesulfonamide |
InChI |
InChI=1S/C9H21N3O2S/c1-2-15(13,14)11-9-3-6-12(7-4-9)8-5-10/h9,11H,2-8,10H2,1H3 |
Clé InChI |
RDDLAYOENROSBZ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1CCN(CC1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


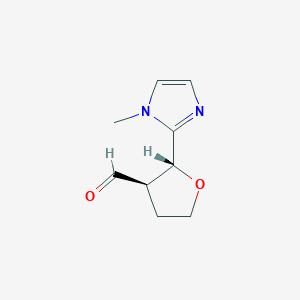
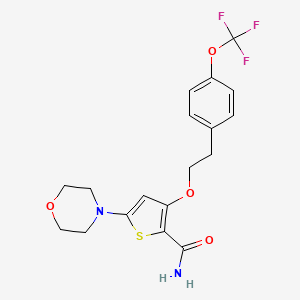
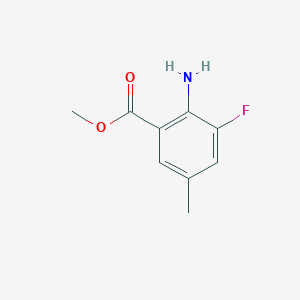
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
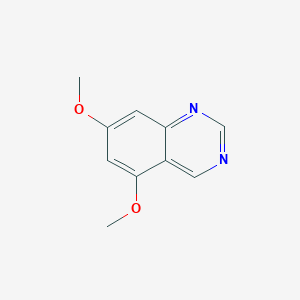
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
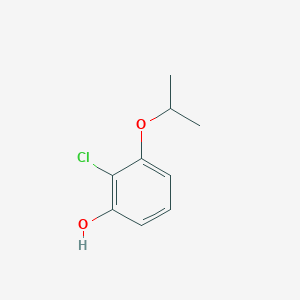
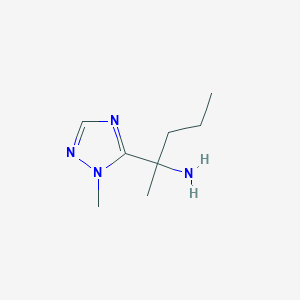
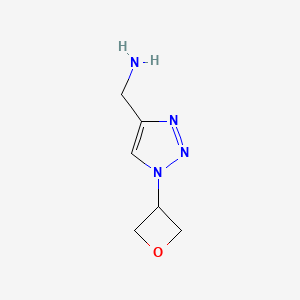
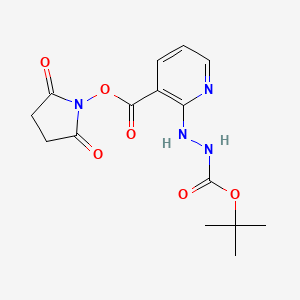
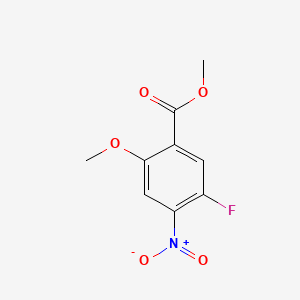
![(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/structure/B13648670.png)
